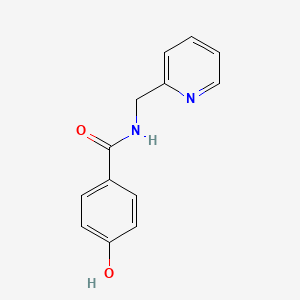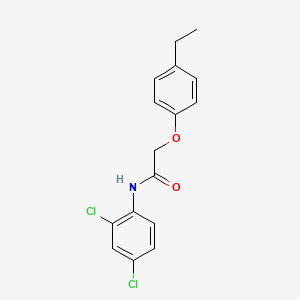![molecular formula C16H16N2O4 B5868332 N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide, also known as MBH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MBH is a synthetic compound that belongs to the class of benzodioxole derivatives and has been found to possess various biochemical and physiological effects.
科学的研究の応用
N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has been found to possess various scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
作用機序
The mechanism of action of N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, which is a process of programmed cell death. This compound has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which are known to be involved in the pathogenesis of cancer. Additionally, this compound has been found to increase the levels of glutathione, an antioxidant that is involved in the detoxification of ROS. This compound has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in animal models of Parkinson's disease.
実験室実験の利点と制限
N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been found to have low toxicity in animal models, which makes it a suitable candidate for further preclinical studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there is a lack of data on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the research on N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide. Firstly, further studies are needed to elucidate its mechanism of action and determine its optimal dosage and administration route. Secondly, preclinical studies are needed to evaluate its safety and efficacy in animal models of cancer, Alzheimer's disease, and Parkinson's disease. Thirdly, clinical trials are needed to determine its safety and efficacy in humans. Finally, further studies are needed to identify new derivatives of this compound that have improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, N-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide is a synthetic compound that has potential applications in scientific research. It has been found to possess various biochemical and physiological effects and has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate its mechanism of action, evaluate its safety and efficacy in animal models and humans, and identify new derivatives with improved pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide involves the reaction of 1,3-benzodioxole-5-carbohydrazide with 5-methyl-2-furfural in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the product is obtained in good yield. The purity of the product can be increased by recrystallization from a suitable solvent.
特性
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)propylideneamino]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-12(13-6-4-10(2)22-13)17-18-16(19)11-5-7-14-15(8-11)21-9-20-14/h4-8H,3,9H2,1-2H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHIJCWAMWZLCV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)

![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)


![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)
